molecular formula C13H15N3O2S B2795704 Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate CAS No. 890013-62-4

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate

Cat. No.: B2795704
CAS No.: 890013-62-4
M. Wt: 277.34
InChI Key: JUQZVIVGUNJFCO-UHFFFAOYSA-N
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Description

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring substituted with an amino group, a methylphenyl group, and an ethyl carbamate moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate typically involves the formation of the thiazole ring followed by the introduction of the amino and carbamate groups. One common synthetic route includes the reaction of 2-aminothiazole with 4-methylbenzaldehyde under acidic conditions to form the intermediate 2-amino-4-(4-methylphenyl)thiazole. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino-substituted thiazole derivatives.

    Substitution: Alkylated thiazole derivatives.

Scientific Research Applications

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate compound with different biological activities.

    2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.

    4-Methylphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring, substituted with both amino and carbamate groups, allows for versatile interactions with biological targets, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-18-13(17)16-11-10(15-12(14)19-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQZVIVGUNJFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(S1)N)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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